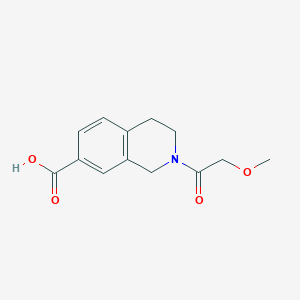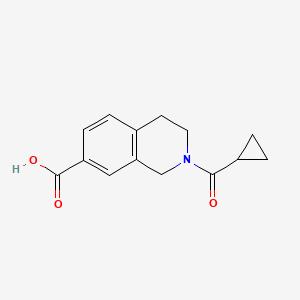
2-(Pyrazin-2-ylmethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyrazin-2-ylmethoxy)benzoic acid, also known as PMSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in several studies.
科学的研究の応用
2-(Pyrazin-2-ylmethoxy)benzoic acid has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In material science, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) with tunable properties. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
作用機序
The mechanism of action of 2-(Pyrazin-2-ylmethoxy)benzoic acid is not fully understood. However, studies have suggested that it may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit the activity of topoisomerase II and COX-2, as mentioned earlier. Physiologically, this compound has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities.
実験室実験の利点と制限
One of the advantages of 2-(Pyrazin-2-ylmethoxy)benzoic acid is its potential use as a ligand in the synthesis of MOFs with tunable properties. This can be useful in the development of new materials with specific properties for various applications. Another advantage is its potential use as a fluorescent probe for the detection of metal ions, which can be useful in analytical chemistry. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of 2-(Pyrazin-2-ylmethoxy)benzoic acid. One direction is the development of new synthetic methods for this compound with improved yield and purity. Another direction is the study of this compound as a potential anti-cancer agent and the elucidation of its mechanism of action. Further studies can also explore the potential use of this compound in the development of new materials with specific properties for various applications. Additionally, the development of new fluorescent probes based on this compound can be explored for the detection of metal ions in various samples.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of this compound has been carried out using different methods, and it has shown promising results in several studies. This compound has been studied for its potential applications in medicinal chemistry, material science, and analytical chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities, and its mechanism of action is not fully understood. This compound has both advantages and limitations for lab experiments, and there are several future directions for its study. Overall, this compound has the potential to contribute to the development of new materials and the treatment of various diseases.
合成法
The synthesis of 2-(Pyrazin-2-ylmethoxy)benzoic acid has been carried out using different methods. One of the commonly used methods is the reaction of 2-hydroxybenzoic acid with pyrazine-2-carboxylic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This method has been reported to yield this compound with high purity and yield. Other methods include the reaction of pyrazine-2-carboxylic acid with 2-bromo-1-methoxybenzene in the presence of a palladium catalyst and the reaction of 2-bromo-1-methoxybenzene with pyrazine-2-carboxamide in the presence of a base.
特性
IUPAC Name |
2-(pyrazin-2-ylmethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-12(16)10-3-1-2-4-11(10)17-8-9-7-13-5-6-14-9/h1-7H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBIHJCOGVSFBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)OCC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[(2,4-Difluorophenyl)sulfonylamino]methyl]-2-methylbutanoic acid](/img/structure/B7627795.png)






![3-Cyclopropyl-3-[[4-(hydroxymethyl)benzoyl]amino]propanoic acid](/img/structure/B7627827.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)
![4-amino-N-[4-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B7627847.png)
![3-[(2-Bromophenyl)sulfonylamino]-3-cyclopropylpropanoic acid](/img/structure/B7627853.png)
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)
![1-(2,7-Diazaspiro[4.4]nonan-2-yl)-2-(4-hydroxyphenyl)ethanone](/img/structure/B7627872.png)

